molecular formula C18H20N4O2S B5667999 N-[1-(1-benzyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]methanesulfonamide

N-[1-(1-benzyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]methanesulfonamide

Cat. No. B5667999
M. Wt: 356.4 g/mol
InChI Key: NFXZCZZUODMKFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds structurally related to the given molecule, involves intricate chemical procedures that aim to explore their potential in various applications. For instance, research on derivatives like ethyl methanesulfonate and others has highlighted methodologies amenable for large-scale production, emphasizing the importance of specific substituents and reaction conditions for achieving desired outcomes (PestiJaan et al., 1998).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical in determining their chemical behavior and interactions. Studies involving X-ray powder diffraction and theoretical methods have been used to elucidate the geometries of similar compounds, revealing conformations and intermolecular interactions that influence their stability and reactivity (Dey et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide derivatives encompasses a range of reactions, including nucleophilic substitutions and rearrangements. For example, the vicarious nucleophilic substitution (VNS) reactions have been explored in compounds activated by electron-withdrawing groups, demonstrating the influence of molecular structure on reaction pathways (Lemek et al., 2008).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments. Studies employing IR spectroscopy and quantum chemical methods have provided insights into the conformational preferences and self-association behaviors in solvents, contributing to a deeper understanding of their physical characteristics (Sterkhova et al., 2014).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as acidity, basicity, and reactivity towards various reagents, are pivotal in dictating their utility in chemical syntheses. Research on N-mesylating reagents, for example, has uncovered selective reactivity patterns that enable differentiation among functional groups within a molecule, showcasing the nuanced chemical behavior of these compounds (Kim et al., 1999).

properties

IUPAC Name

N-[1-(2-benzyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-14(21-25(2,23)24)18-19-17(16-11-7-4-8-12-16)20-22(18)13-15-9-5-3-6-10-15/h3-12,14,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXZCZZUODMKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NN1CC2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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